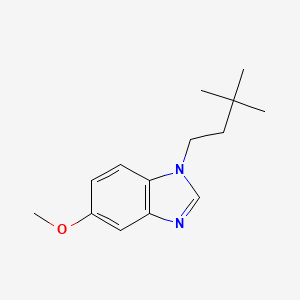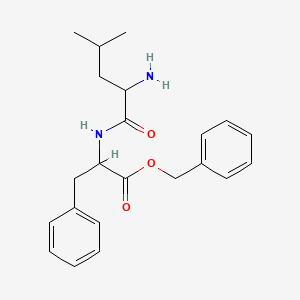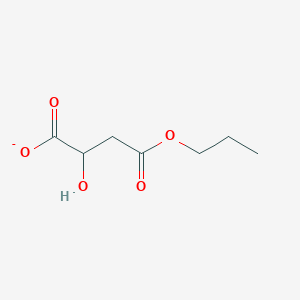![molecular formula C22H30INO3 B14209127 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-21-5](/img/structure/B14209127.png)
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ion linked to an octyl chain, which is further connected to a hydroxyphenylpropanoyl group.
Métodos De Preparación
The synthesis of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium salt through the reaction of pyridine with an alkyl halide, such as octyl iodide. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting pyridinium salt is then subjected to esterification with (2S)-2-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions of aromatic hydrocarbons.
Biology: The compound is studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological membranes and proteins.
Medicine: Research is ongoing to explore its use as a drug delivery agent, given its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is employed in the development of new materials, such as ionic liquids and polymers, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenylpropanoyl group may also contribute to the compound’s biological activity by interacting with various molecular targets, such as receptors and ion channels .
Comparación Con Compuestos Similares
1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-(8-{[(2S)-methoxyphenylacetyl]oxy}octyl)pyridin-1-ium iodide: This compound has a similar structure but features a methoxyphenylacetyl group instead of a hydroxyphenylpropanoyl group, which may result in different biological activities and chemical reactivity.
1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine: This compound contains a sulfopropyl group, making it more hydrophilic and potentially altering its interaction with biological membranes and proteins.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
824432-21-5 |
|---|---|
Fórmula molecular |
C22H30INO3 |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
8-pyridin-1-ium-1-yloctyl (2S)-2-hydroxy-3-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c24-21(19-20-13-7-5-8-14-20)22(25)26-18-12-4-2-1-3-9-15-23-16-10-6-11-17-23;/h5-8,10-11,13-14,16-17,21,24H,1-4,9,12,15,18-19H2;1H/q+1;/p-1/t21-;/m0./s1 |
Clave InChI |
RXGDXSPWORZIDM-BOXHHOBZSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)

![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)


![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)

![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
